molecular formula C27H30N2O5 B2760269 7-Methyl-2-(2-morpholinoethyl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 634574-43-9

7-Methyl-2-(2-morpholinoethyl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2760269
CAS No.: 634574-43-9
M. Wt: 462.546
InChI Key: ASKAJJDPLPVQKJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and any catalysts or reagents used. .


Molecular Structure Analysis

This would involve a detailed examination of the compound’s molecular structure, including its bond lengths and angles, its stereochemistry (if applicable), and any notable structural features .


Chemical Reactions Analysis

This would involve a discussion of the chemical reactions that the compound can undergo, including any reactions that it is particularly prone to. It might also discuss the compound’s reactivity and stability .


Physical and Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and spectral data .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthetic Pathways and Ring-Opening Reactions : Research has demonstrated methods for synthesizing derivatives of morpholine and pyrrole-diones, highlighting ring-opening reactions and the formation of stable cyclic compounds. These studies lay the groundwork for the synthesis of complex molecules, including chromeno[2,3-c]pyrrole-3,9-diones (Šafár̆ et al., 2000).

  • Crystal Structures and Molecular Interactions : Investigations into the crystal structures and molecular interactions of compounds similar to 7-Methyl-2-(2-morpholinoethyl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione provide insights into their potential applications in materials science and drug design (Kaynak et al., 2013).

Photoluminescence and Electronic Applications

  • Photoluminescent Materials : Research into conjugated polymers containing pyrrolo[3,4-c]pyrrole (DPP) units, which share structural similarities with the compound , has shown promising applications in electronic and photoluminescent materials. These materials have potential uses in optoelectronic devices due to their strong photoluminescence and stability (Beyerlein & Tieke, 2000).

Bioorganic Chemistry and Pharmacology

  • Antitubercular Agents : Studies have synthesized and evaluated the antitubercular activity of pyridine and quinolinone derivatives, showcasing the potential of morpholine and pyrrole-dione derivatives in developing new therapeutic agents (Kantevari et al., 2011).

Polymers and Material Science

  • Polymerization Studies : Investigations into the polymerization of morpholine derivatives provide insight into the synthesis of polymers with potential applications in biodegradable materials and medical devices. These studies explore the properties and applications of polymers derived from morpholine-2,5-dione and similar compounds (Kricheldorf & Hauser, 2001).

Future Directions

This would involve a discussion of potential future research directions involving the compound, such as potential applications, modifications, or areas of study .

Properties

IUPAC Name

7-methyl-2-(2-morpholin-4-ylethyl)-1-(3-propoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N2O5/c1-3-13-33-20-6-4-5-19(17-20)24-23-25(30)21-16-18(2)7-8-22(21)34-26(23)27(31)29(24)10-9-28-11-14-32-15-12-28/h4-8,16-17,24H,3,9-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASKAJJDPLPVQKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C2C3=C(C(=O)N2CCN4CCOCC4)OC5=C(C3=O)C=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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